![molecular formula C22H21N3O3 B2423873 6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874622-86-3](/img/structure/B2423873.png)
6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
The compound “6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
RORc Inverse Agonists for Autoimmune Diseases
- Research Findings :
Catalytic Protodeboronation in Organic Synthesis
- Research Findings :
EGFR Kinase Inhibitors with Antiproliferative Activity
- Research Findings :
Cytotoxic Effects Against Breast Cancer Cells
- Research Findings :
Broad-Spectrum Cytotoxicity Against Multiple Cancer Cell Lines
- Research Findings :
- Most of these compounds exhibited superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Moderate activity was observed against HepG-2 (liver cancer) cells .
Other Potential Applications
properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-2-12-25-13-18-19(21(25)26)20(24-22(27)23-18)16-8-10-17(11-9-16)28-14-15-6-4-3-5-7-15/h2-11,20H,1,12-14H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUGAILXPCCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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